methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate
Description
Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a thiophene-2-amido group, which is further modified with a 4-phenylpiperazinyl sulfonyl moiety. Key structural features include:
Properties
IUPAC Name |
methyl 3-[[3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-31-23(28)17-6-5-7-18(16-17)24-22(27)21-20(10-15-32-21)33(29,30)26-13-11-25(12-14-26)19-8-3-2-4-9-19/h2-10,15-16H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKZIXRGXSOUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Sulfonylation: The 4-phenylpiperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Thiophene Amide Formation: The sulfonylated piperazine is reacted with a thiophene-2-carboxylic acid derivative to form the thiophene amide.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Structural Analogs from Ethyl Benzoate Derivatives ()
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester backbone but differ in substituents:
Key Differences :
- The target compound’s sulfonamide and phenylpiperazine groups distinguish it from pyridazine/isoxazole-containing analogs, which may prioritize different receptor interactions.
- Ethyl esters in analogs (e.g., I-6230) may confer slower hydrolysis compared to the methyl ester in the target compound, affecting bioavailability .
Piperazine-Modified Benzoic Acid Derivatives ()
3-(4-Methylpiperazin-1-yl)benzoic acid and [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol are structurally related but lack the thiophene and sulfonamide groups:
Key Differences :
Sulfonylurea Herbicides ()
Thifensulfuron-methyl, tribenuron-methyl, and related herbicides share sulfonylurea/amide linkages but differ in core structures:
Key Differences :
- Sulfonylurea (herbicides) vs. sulfonamide (target): Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonamides may target mammalian enzymes or receptors.
- Triazine rings (herbicides) vs. thiophene (target): Triazines are critical for herbicidal activity, whereas thiophene may enhance CNS-targeted interactions .
Biological Activity
Methyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate is a complex organic compound that presents significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 485.6 g/mol. Its structure features a thiophene ring, a piperazine moiety, and various functional groups that enhance its pharmacological properties. The presence of the sulfonyl group is particularly noteworthy as it may contribute to the compound's binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those in the central nervous system. The piperazine component is known for modulating receptor activity, which can influence various cell signaling pathways.
Potential Mechanisms
- Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to therapeutic effects in neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, offering a pathway for cancer treatment.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Case Studies
Several studies have been conducted to investigate the efficacy and safety profile of this compound:
Synthesis
The synthesis of this compound involves several steps:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
